molecular formula C15H15F3N2O3 B2899243 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1428347-77-6

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2899243
CAS No.: 1428347-77-6
M. Wt: 328.291
InChI Key: BTSOPFRLAPRJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 3-(furan-3-yl)-3-hydroxypropyl chain and a 4-(trifluoromethyl)phenyl group. The furan ring, an electron-rich heterocycle, may influence electronic properties and metabolic stability.

Properties

IUPAC Name

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c16-15(17,18)11-1-3-12(4-2-11)20-14(22)19-7-5-13(21)10-6-8-23-9-10/h1-4,6,8-9,13,21H,5,7H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSOPFRLAPRJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-3-yl Intermediate: The synthesis begins with the preparation of a furan-3-yl intermediate through the cyclization of appropriate precursors.

    Hydroxypropylation: The furan-3-yl intermediate is then subjected to hydroxypropylation using a suitable reagent such as 3-chloropropanol under basic conditions.

    Urea Formation: The hydroxypropylated furan derivative is reacted with 4-(trifluoromethyl)phenyl isocyanate to form the final urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic or optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Urea derivatives often vary in substituents on the aryl or alkyl groups, which critically impact physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Observations

Substituent Impact on Lipophilicity: The trifluoromethyl group in the target compound and analogues (e.g., 11d, S3) increases logP values, enhancing membrane permeability. However, the hydroxypropyl group in the target may counterbalance this by improving aqueous solubility .

Hydrogen-Bonding Potential: The hydroxypropyl chain in the target compound and S3 provides H-bond donors, which could improve target binding or solubility compared to non-polar chains (e.g., chloroalkyl in 21/22) .

Electron-Rich Moieties :

  • The furan ring in the target compound may act as a bioisostere for phenyl or thiazole groups (e.g., 11d , 1g ), offering similar π-π interactions but with distinct metabolic stability due to furan’s susceptibility to oxidation .

Synthetic Complexity :

  • Analogues with piperazine-thiazole backbones (e.g., 11d , 1g ) require multi-step syntheses, whereas the target compound’s simpler structure (lacking these moieties) might streamline production .

Research Implications

  • Pharmacological Potential: The hydroxypropyl and trifluoromethyl groups suggest applications in kinase inhibition or receptor antagonism, similar to sorafenib derivatives (). However, furan-containing compounds may require optimization to mitigate oxidative metabolism .
  • Structure-Activity Relationships (SAR): Replacement of thiazole (in 11d) with furan could modulate selectivity for specific targets. Chloroalkyl chains (as in 21/22) may introduce reactive sites for covalent binding, unlike the hydroxypropyl group’s non-covalent interactions .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of intermediates, such as activating the furan-3-yl hydroxypropyl group via hydroxyl protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.
  • Step 2: Coupling the activated intermediate with 4-(trifluoromethyl)phenyl isocyanate under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran .
  • Critical Conditions: Temperature (0–25°C), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR verify substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, urea NH signals at δ 5.5–6.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (expected [M+H]+^+ ~ 371.3 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Urea carbonyl stretch (~1640–1680 cm1^{-1}) and hydroxyl group (~3200–3500 cm1^{-1}) validate functional groups .

Q. How can researchers address solubility challenges for in vitro assays?

  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, employ co-solvents like ethanol (<5% v/v) to enhance solubility .
  • Surfactant Assistance: Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) with this compound?

  • Analog Synthesis: Modify substituents systematically (e.g., replace trifluoromethyl with chloro or methoxy groups) and compare bioactivity .
  • Computational Modeling: Perform docking studies with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding modes and guide SAR .
  • Biological Assays: Test analogs in dose-response assays (e.g., IC50_{50} determination) to correlate structural changes with activity shifts .

Q. How can contradictory data on biological activity be resolved?

  • Source Validation: Cross-check compound purity (HPLC ≥95%) and batch-to-batch consistency, as impurities may skew results .
  • Assay Reproducibility: Standardize protocols (e.g., cell line passage number, incubation time) across labs. For example, discrepancies in antiproliferative activity may arise from variable ATP concentrations in kinase assays .
  • Meta-Analysis: Compare data across structurally related ureas (e.g., 1-(3-chlorophenyl)urea derivatives) to identify trends or outliers .

Q. What methodologies are recommended for target identification and mechanistic studies?

  • Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Gene Knockdown: Apply siRNA or CRISPR-Cas9 to silence candidate targets and assess rescue of phenotype in cellular models .

Q. How can computational tools enhance experimental design for this compound?

  • ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties (e.g., logP ~2.8, moderate blood-brain barrier permeability) .
  • Quantum Mechanics (QM): Calculate electrostatic potential maps to predict reactive sites for derivatization .
  • Molecular Dynamics (MD): Simulate compound-protein interactions over time to refine binding hypotheses .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Anhydrous coupling, chromatography
Characterization NMR, HR-MS, IR
SAR Studies Analog synthesis, docking
Target ID Proteomics, kinase profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.